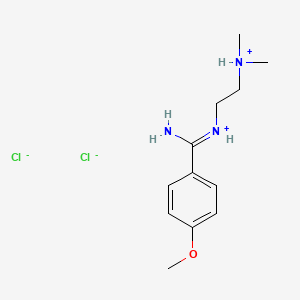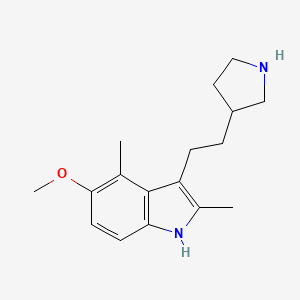
Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by its unique structure, which includes a methoxy group, dimethyl substitutions, and a pyrrolinyl ethyl side chain. Indoles are known for their biological activity and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Méthodes De Préparation
The synthesis of indole derivatives, including Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)-, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: This compound and its derivatives are investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals
Mécanisme D'action
The mechanism of action of Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)- involves its interaction with various molecular targets. The indole ring can bind to receptors and enzymes, modulating their activity. This compound may also interact with DNA and RNA, affecting gene expression and protein synthesis. The methoxy and dimethyl groups, along with the pyrrolinyl ethyl side chain, contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Indole, 2,4-dimethyl-5-methoxy-3-(2-(3-pyrrolinyl)ethyl)- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxy-2-methylindole: Used in the synthesis of various pharmaceuticals
This compound’s unique structure, including the methoxy group, dimethyl substitutions, and pyrrolinyl ethyl side chain, distinguishes it from other indole derivatives and contributes to its specific biological activities and applications.
Propriétés
Numéro CAS |
63938-66-9 |
|---|---|
Formule moléculaire |
C17H24N2O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
5-methoxy-2,4-dimethyl-3-(2-pyrrolidin-3-ylethyl)-1H-indole |
InChI |
InChI=1S/C17H24N2O/c1-11-16(20-3)7-6-15-17(11)14(12(2)19-15)5-4-13-8-9-18-10-13/h6-7,13,18-19H,4-5,8-10H2,1-3H3 |
Clé InChI |
SSDCUVJVZRDTLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=C(N2)C)CCC3CCNC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)
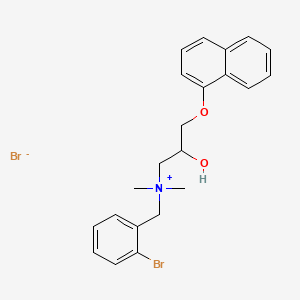

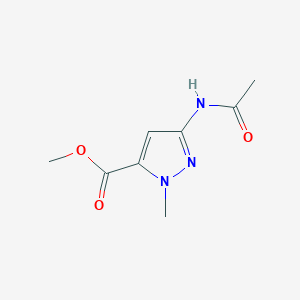
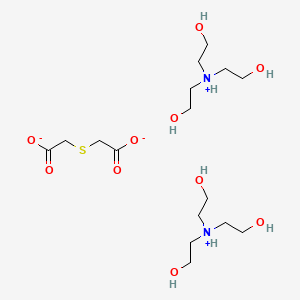
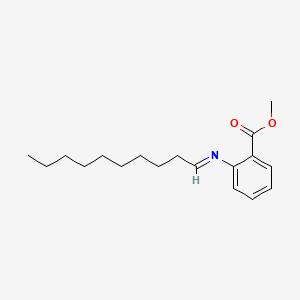

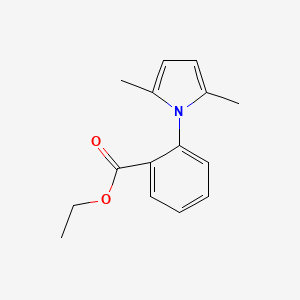
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)

